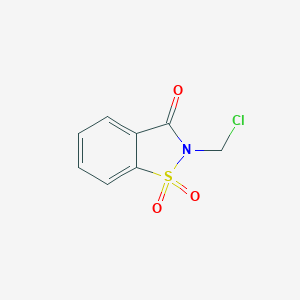

1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide

説明

2-クロロメチル-1,1-ジオキソ-1,2-ジヒドロ-1λ6-ベンゾ[d]イソチアゾール-3-オンは、分子式C8H6ClNO3S、分子量231.66 g/molの化学化合物です 。この化合物は、特に好中球エラスターゼを標的とするセリンプロテアーゼ阻害剤としての役割で知られています 。この化合物は、その独自の化学的性質と生物活性のために、さまざまな科学研究用途で使用されています。

2. 製法

合成経路と反応条件: 2-クロロメチル-1,1-ジオキソ-1,2-ジヒドロ-1λ6-ベンゾ[d]イソチアゾール-3-オンの合成は、通常、1,2-ベンゾイソチアゾール-3(2H)-オン 1,1-ジオキシドのクロロメチル化を伴います。 反応は、目的の位置での選択的クロロメチル化を確実に実施するために、制御された条件下で行われます .

工業生産方法: この化合物の工業生産には、収率と純度を最大化する最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、高純度試薬の使用と、97%以上の純度で最終製品を得るための高度な精製技術が含まれます .

反応の種類:

置換反応: この化合物は、クロロメチル基の存在により、求核置換反応を受けます。

酸化と還元: 酸化還元反応に関与し、その酸化状態と官能基を変更できます。

一般的な試薬と条件:

求核剤: 置換反応に使用される一般的な求核剤には、アミンとチオールが含まれます。

酸化剤: 過酸化水素などの試薬は、酸化反応に使用できます。

還元剤: 水素化ホウ素ナトリウムなどの還元剤は、還元反応に使用できます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応は、元の化合物のアミン誘導体をもたらす可能性があります .

4. 科学研究への応用

2-クロロメチル-1,1-ジオキソ-1,2-ジヒドロ-1λ6-ベンゾ[d]イソチアゾール-3-オンは、好中球エラスターゼに対する阻害効果のために、科学研究で広く使用されています。 これは、好中球エラスターゼが重要な役割を果たす炎症、呼吸器疾患、その他の状態に関連する研究において価値があります 。さらに、プロテオミクス研究で使用され、タンパク質相互作用と機能を研究しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one typically involves the chloromethylation of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. The reaction is carried out under controlled conditions to ensure the selective chloromethylation at the desired position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with a purity of over 97% .

Types of Reactions:

Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the chloromethyl group.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Oxidizing Agents: Agents such as hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .

科学的研究の応用

1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide has shown significant biological activity in various studies:

- Disinfectant Properties : The compound exhibits effective antimicrobial properties against a range of pathogens. Its application as a disinfectant is particularly valuable in healthcare settings to prevent infections.

- Platelet Aggregation Inhibition : Research indicates that this compound can inhibit platelet aggregation, suggesting potential applications in cardiovascular health management.

- Neutrophil Elastase Inhibition : It has been widely studied for its inhibitory effects on neutrophil elastase, making it relevant in research related to inflammation and respiratory diseases .

Industrial Applications

The compound's reactivity makes it suitable for various industrial applications:

- Agricultural Uses : Derivatives of this compound are employed in agriculture as fungicides and bactericides due to their ability to inhibit microbial growth .

- Chemical Synthesis : It serves as an intermediate in the synthesis of other biologically active compounds. The chloromethyl group can react with amines or thiols to form new derivatives useful in pharmaceuticals .

Case Study 1: Antimicrobial Efficacy

A study demonstrated the effectiveness of this compound against common hospital pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound.

Case Study 2: Platelet Function Studies

In cardiovascular research, the compound was tested for its ability to inhibit platelet aggregation induced by thrombin. Results showed that it effectively reduced aggregation rates compared to control samples, indicating potential therapeutic benefits for patients at risk of thrombotic events.

作用機序

この化合物は、細胞外マトリックスタンパク質の分解に関与するセリンプロテアーゼである好中球エラスターゼを阻害することによって効果を発揮します。 好中球エラスターゼの活性部位に結合することで、酵素が基質と相互作用することを防ぎ、組織損傷と炎症を軽減します 。このメカニズムは、過剰な好中球エラスターゼ活性によって病態に寄与する慢性閉塞性肺疾患(COPD)や嚢胞性線維症などの状態において特に関連しています。

類似化合物:

シベレスタット: 同様の作用機序を持つ別の好中球エラスターゼ阻害剤。

ピロドマスト: セリンプロテアーゼに対して阻害効果を持つ化合物。

PMSF(フェニルメチルスルホニルフルオライド): さまざまな生化学的用途で使用されるセリンプロテアーゼ阻害剤.

独自性: 2-クロロメチル-1,1-ジオキソ-1,2-ジヒドロ-1λ6-ベンゾ[d]イソチアゾール-3-オンは、好中球エラスターゼの選択的阻害を可能にする特定の構造によって独自です。 そのクロロメチル基は、さらなる化学修飾のための反応部位を提供し、研究および工業用途のための汎用性の高い化合物となります .

類似化合物との比較

Sivelestat: Another neutrophil elastase inhibitor with a similar mechanism of action.

Pirodomast: A compound with inhibitory effects on serine proteases.

PMSF (Phenylmethylsulfonyl fluoride): A serine protease inhibitor used in various biochemical applications.

Uniqueness: 2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is unique due to its specific structure, which allows for selective inhibition of neutrophil elastase. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile compound for research and industrial applications .

生物活性

1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide (CAS Number: 13947-21-2) is a chemical compound with significant biological activity. This compound belongs to the class of isothiazole derivatives and features a benzisothiazole core structure with a chloromethyl group. Its unique molecular configuration contributes to its diverse applications in pharmaceuticals and material science, particularly as a disinfectant and platelet aggregation inhibitor.

- Molecular Formula : C8H6ClNO3S

- Molecular Weight : 231.66 g/mol

- IUPAC Name : 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one

The presence of the chloromethyl group allows for nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. The dioxo functionality enhances its electrophilic character, facilitating participation in redox reactions under specific conditions.

Antimicrobial Properties

This compound exhibits potent antimicrobial activity. It has been widely used in high concentrations for microbial growth control in both domestic and industrial applications. The compound demonstrates efficacy against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 41 μg/mL |

| Schizosaccharomyces pombe | 245 μg/mL |

This table summarizes findings from studies evaluating the minimum inhibitory concentration (MIC) of various isothiazolinones, including our compound of interest .

Platelet Aggregation Inhibition

The compound also acts as a platelet aggregation inhibitor , which may have implications for cardiovascular health. This activity suggests potential therapeutic applications in preventing thrombotic events . The mechanism involves interference with the signaling pathways that promote platelet activation and aggregation.

Case Studies and Research Findings

Numerous studies have documented the biological activities of 1,2-benzisothiazol-3(2H)-one derivatives. For instance:

- Collier et al. (2020) evaluated the biocidal activity of this compound alongside other isothiazolinones. The results indicated that compounds with chlorinated substituents exhibited enhanced biocidal properties compared to their non-chlorinated counterparts .

- Research on Cytotoxicity : Some studies have raised concerns regarding the cytotoxic effects of isothiazolinones on human cell lines. For example, Rank et al. (2020) reported potential cytotoxic effects on liver and neuronal cells, suggesting that while these compounds are effective biocides, they may also pose risks to human health .

Environmental Impact and Safety Considerations

Despite its efficacy as a disinfectant and biocide, the environmental impact of this compound must be considered. Its role as an environmental contaminant and potential drug allergen necessitates careful handling and assessment of its biological effects on ecosystems .

特性

IUPAC Name |

2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c9-5-10-8(11)6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAHYFCQZDZXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367869 | |

| Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-21-2 | |

| Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。